Trifluorosilylcobalt tetracarbonyl

Thermal stability CVD precursor longevity Silyl substituent effects

Trifluorosilylcobalt tetracarbonyl [F₃SiCo(CO)₄] belongs to the class of silyl-substituted cobalt(I) carbonyl complexes of general formula R₃SiCo(CO)₄, where the silicon substituent occupies an axial position in a trigonal-bipyramidal geometry. First prepared by reaction of HSiF₃ with Co₂(CO)₈ and structurally confirmed by single-crystal X-ray diffraction, F₃SiCo(CO)₄ is the prototypical trifluorosilyl transition-metal compound and serves as the entry point for a broader family of SiF₃-bearing organometallics.

Molecular Formula C4CoF3O4Si
Molecular Weight 256.05 g/mol
CAS No. 15693-79-5
Cat. No. B13735243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluorosilylcobalt tetracarbonyl
CAS15693-79-5
Molecular FormulaC4CoF3O4Si
Molecular Weight256.05 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].F[Si](F)F.[Co]
InChIInChI=1S/4CO.Co.F3Si/c4*1-2;;1-4(2)3
InChIKeyCZSILKLDMPCKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluorosilylcobalt Tetracarbonyl (CAS 15693-79-5): A Distinctive Single-Source Si–F–Co Precursor Backed by Crystallographic and Spectroscopic Evidence


Trifluorosilylcobalt tetracarbonyl [F₃SiCo(CO)₄] belongs to the class of silyl-substituted cobalt(I) carbonyl complexes of general formula R₃SiCo(CO)₄, where the silicon substituent occupies an axial position in a trigonal-bipyramidal geometry [1]. First prepared by reaction of HSiF₃ with Co₂(CO)₈ and structurally confirmed by single-crystal X-ray diffraction, F₃SiCo(CO)₄ is the prototypical trifluorosilyl transition-metal compound and serves as the entry point for a broader family of SiF₃-bearing organometallics [1][2][3]. Its simultaneous delivery of cobalt, silicon, and fluorine makes it uniquely relevant for research in chemical vapor deposition, silicon–transition-metal bonding, and fluorinated materials chemistry.

Why Trifluorosilylcobalt Tetracarbonyl Cannot Be Interchanged with Trimethylsilyl or Trichlorosilyl Analogs


The silylcobalt tetracarbonyl family exhibits profound substituent-dependent variations in thermal stability, bond energetics, and chemical reactivity that preclude generic substitution. Trichlorosilylcobalt tetracarbonyl demonstrates markedly superior thermal stability over the trimethylsilyl analog—~68% recovery after 5 days at 150 °C versus rapid decomposition of (CH₃)₃SiCo(CO)₄ at similar temperatures [1]. The Co–Si bond dissociation energy for Cl₃SiCo(CO)₄ has been calculated at 317.7 kJ mol⁻¹ by DFT methods, substantially higher than Co–C bonds in analogous alkyl derivatives [2]. Spectroscopic and force-constant analyses of SiF₃Co(CO)₄ indicate significant (d→d)π bonding between silicon and cobalt that is distinct from both the chlorinated and methylated congeners [3]. Moreover, the hydrolytic cleavage pathway—rapid for (CH₃)₃SiCo(CO)₄ with water, negligible for Cl₃SiCo(CO)₄ [1]—is predicted to be further suppressed in the trifluorosilyl derivative owing to the strong electron-withdrawing effect of fluorine substituents. These divergent properties mean that selecting the wrong silyl congener can lead to premature decomposition, unwanted hydrolysis, or failure to achieve the desired Si:Co:F stoichiometry in the final material.

Quantitative Differentiation Evidence for Trifluorosilylcobalt Tetracarbonyl (CAS 15693-79-5)


Thermal Stability Hierarchy: Cl₃SiCo(CO)₄ Outperforms (CH₃)₃SiCo(CO)₄ at 150 °C; SiF₃ Expected to Exceed Both

In a direct head-to-head study, Baay and MacDiarmid (1969) reported that trichlorosilylcobalt tetracarbonyl [Cl₃SiCo(CO)₄] is markedly more thermally robust than trimethylsilylcobalt tetracarbonyl [(CH₃)₃SiCo(CO)₄]. After heating at 150 °C for 5 days, approximately 68% of Cl₃SiCo(CO)₄ was recovered unchanged [1]. By contrast, (CH₃)₃SiCo(CO)₄ underwent rapid decomposition at ~150 °C with evolution of hexamethyldisiloxane, and only 87% recovery was achieved even after 3 months at room temperature in vacuo [1]. Although direct thermal degradation data for F₃SiCo(CO)₄ are not published in the same experimental format, the force constants and mass spectral fragmentation patterns reported by Saalfeld et al. (1968) indicate significantly enhanced Si–Co bonding in the trifluorosilyl derivative that is consistent with even greater thermal resilience [2]. Based on the established trend—electron-withdrawing substituents on silicon strengthen the Si–Co bond and retard thermal decomposition—the trifluorosilyl congener is projected to be the most thermally stable member of the R₃SiCo(CO)₄ series [1][2].

Thermal stability CVD precursor longevity Silyl substituent effects

Co–Si Bond Dissociation Energy: DFT-Calculated 317.7 kJ mol⁻¹ for Cl₃SiCo(CO)₄ with Projected Increase for SiF₃ Analog

Cauletti et al. (1997) performed DFT calculations on the (trichlorosilyl)cobalt tetracarbonyl system and determined a Co–Si bond dissociation energy (BDE) of 317.7 kJ mol⁻¹ for Cl₃SiCo(CO)₄. This value substantially exceeds the Co–C BDE in Co(CO)₄CCl₃ (222.2 kJ mol⁻¹) [1]. The same study calculated a Co–Si bond length of 2.34 Å for Cl₃SiCo(CO)₄ [1]. The mass spectrometric investigation by Saalfeld et al. (1968) of SiF₃Co(CO)₄ established that the SiF₃⁺ ion is the dominant high-mass fragment, and the appearance potentials measured for sequential CO loss are consistent with a Co–Si bond that is strengthened by (d→d)π back-donation from cobalt into silicon d-orbitals—an interaction facilitated by the electronegative fluorine substituents [2]. The bond energy for the related gas-phase cluster ion SiF₃⁺···CO was experimentally determined to be 41.6 kcal mol⁻¹ (174.1 kJ mol⁻¹), far exceeding that for CF₃⁺···CO (16.0 kcal mol⁻¹), confirming the stronger Lewis acidity and binding capacity of the SiF₃ moiety [3]. Taken together, these data predict a Co–Si BDE for F₃SiCo(CO)₄ that is greater than 317.7 kJ mol⁻¹, making it the most robust cobalt–silicon bond among the fully substituted R₃SiCo(CO)₄ series.

Bond dissociation energy DFT calculation Metal–silicon bonding

Single-Crystal X‑Ray Structure Confirms Exclusive Axial SiF₃ Coordination Geometry

Emerson, Ireland, and Robinson (1970) determined the crystal and molecular structure of trifluorosilyltetracarbonylcobalt by three-dimensional X-ray diffraction. The structure reveals a trigonal-bipyramidal geometry with the SiF₃ group occupying the axial position and four CO ligands in the equatorial plane [1]. This axial silyl orientation is a conserved structural feature across the R₃SiCo(CO)₄ series, as independently confirmed by electron diffraction for H₃SiCo(CO)₄ in the gas phase (Co–Si = 2.381 ± 0.007 Å) [2]. However, the trifluorosilyl derivative differs critically from other congeners in that the three Si–F bonds are strongly polarized (Siᵟ⁺–Fᵟ⁻), creating a local dipole along the molecular axis. This axial dipole has direct consequences for surface adsorption geometry during CVD and for intermolecular interactions in condensed phases, distinguishing F₃SiCo(CO)₄ from non-polar analogs such as (CH₃)₃SiCo(CO)₄. The structural determination also confirms the monomeric, molecular nature of the compound, making it suitable for volatile precursor applications without the complications of dimer dissociation that affect Co₂(CO)₈-based processes [1].

X-ray crystallography Trigonal bipyramidal geometry Silyl ligand orientation

Fluoride-Only Silicon Delivery: F₃SiCo(CO)₄ Provides Pure Si–F Chemistry Without Hydrocarbon Contamination

Among the fully substituted R₃SiCo(CO)₄ series, F₃SiCo(CO)₄ is unique in containing no carbon–silicon bonds; all three substituents on silicon are fluorine atoms [1]. This contrasts with (CH₃)₃SiCo(CO)₄ (nine C–H bonds), Cl₃SiCo(CO)₄ (three Si–Cl bonds that can introduce chloride contamination), and mixed alkyl/chloro derivatives [2]. The absence of Si–C bonds eliminates hydrocarbon incorporation in films deposited from this precursor—a known problem with alkylsilyl metal carbonyls that can elevate carbon content in CoSi₂ or Co films above acceptable thresholds for microelectronic applications [3]. Furthermore, the trifluorosilyl radical (SiF₃•) itself has been shown to be less reactive than trichlorosilyl or trimethylsilyl radicals in hydrogen-abstraction reactions, as demonstrated by competitive kinetic studies in the gas phase (439–570 K) [4], suggesting that F₃SiCo(CO)₄ may undergo cleaner, more selective surface decomposition pathways. Trifluorosilane (HSiF₃), the synthetic precursor to F₃SiCo(CO)₄, reacts cleanly with Co₂(CO)₈ to give the product without the competing side reactions that complicate the synthesis of partially substituted alkylchlorosilane derivatives [1][2].

Fluoride delivery CVD precursor purity Si–F chemistry

Volatility Baseline: Silylcobalt Tetracarbonyl ΔvapH = 37.8 kJ mol⁻¹ Establishes Vapor Delivery Feasibility for the SiF₃ Analog

The NIST Chemistry WebBook records an enthalpy of vaporization (ΔvapH) of 37.8 kJ mol⁻¹ at 310 K for the parent compound silylcobalt tetracarbonyl, H₃SiCo(CO)₄, based on vapor pressure measurements over the temperature range 263–357 K [1]. This moderate ΔvapH value confirms that the silylcobalt tetracarbonyl core structure is intrinsically volatile and suitable for vapor-phase delivery, a property that is retained across the R₃SiCo(CO)₄ series [2]. While an experimentally determined vapor pressure curve for F₃SiCo(CO)₄ specifically is not publicly available in the peer-reviewed literature, the molecular weight of 256.05 g mol⁻¹ and the absence of hydrogen bonding or ionic character predict vapor transport characteristics comparable to or slightly less volatile than the parent H₃SiCo(CO)₄ (MW 202.08 g mol⁻¹) due to the increased mass [2]. The related compound Cl₃SiCo(CO)₄ (MW 305.42 g mol⁻¹) has been successfully employed as a CVD precursor for CoSi nanoparticle formation at atmospheric pressure and moderate temperatures, demonstrating that the heavier congeners maintain sufficient volatility for practical vapor deposition [3].

Vapor pressure Enthalpy of vaporization CVD precursor volatility

Resistance to Hydrolytic Si–Co Bond Cleavage: SiF₃ Withdrawing Effect Suppresses Protolytic Attack Observed in Alkylsilyl Congeners

Baay and MacDiarmid (1969) demonstrated that the Si–Co bond in (CH₃)₃SiCo(CO)₄ is quantitatively cleaved by water and methanol at room temperature, yielding hexamethyldisiloxane and HCo(CO)₄. In sharp contrast, the Si–Co bond in Cl₃SiCo(CO)₄ is not cleaved by water under comparable conditions; instead, Cl₃SiCo(CO)₄ was cleaved only by iodine [1]. This dramatic difference in hydrolytic susceptibility is directly attributable to the electron-withdrawing effect of chlorine versus the electron-donating effect of methyl groups: electron withdrawal from silicon reduces the nucleophilicity of the Si–Co bond toward protonic reagents. Fluorine, being the most electronegative element, exerts an even stronger electron-withdrawing effect than chlorine. Studies on the nature of the SiF₃ group in organic systems have confirmed that SiF₃ exerts a substantial deactivating influence on reactivity at adjacent positions in both radical and ionic reactions, exceeding that of SiCl₃ [2]. The mass spectral and infrared force-constant data for F₃SiCo(CO)₄ further support an exceptionally strong Si–Co interaction with significant (d→d)π character, which is expected to render the bond even more resistant to protolytic cleavage than the already robust Cl₃Si–Co linkage [3].

Hydrolytic stability Si–Co bond integrity Protolytic cleavage

High-Impact Application Scenarios for Trifluorosilylcobalt Tetracarbonyl (CAS 15693-79-5) Supported by Quantitative Evidence


Chemical Vapor Deposition (CVD) of Ultra-Low-Carbon Cobalt Silicide (CoSi₂) Thin Films

F₃SiCo(CO)₄ serves as a single-source precursor delivering Co, Si, and F in a stoichiometric 1:1:3 ratio with no Si–C bonds, as confirmed by the crystal structure and elemental composition [1][2]. This eliminates the hydrocarbon contamination inherent to (CH₃)₃SiCo(CO)₄ and avoids chloride residues from Cl₃SiCo(CO)₄ [3]. The moderate volatility inferred from the silylcobalt tetracarbonyl enthalpy of vaporization baseline (ΔvapH = 37.8 kJ mol⁻¹) supports vapor delivery at practical source temperatures [4]. The predicted thermal stability exceeding that of Cl₃SiCo(CO)₄ (68% recovery after 5 days at 150 °C) provides operational margin during prolonged CVD runs [5].

Fundamental Studies of Silicon–Transition Metal π-Bonding and (d→d)π Back-Donation

SiF₃Co(CO)₄ is historically recognized as the first metal trifluorosilyl compound and the prototypical system for investigating (d→d)π bonding between silicon and a transition metal [3][6]. The mass spectrum, infrared force constants, and X-ray crystal structure collectively provide a rich dataset for computational benchmarking [1][6][7]. The axial SiF₃ geometry with a polar Siᵟ⁺–Fᵟ⁻ dipole offers a unique probe for orientation-dependent spectroscopic studies (e.g., polarized IR, NEXAFS) that is not available with non-polar congeners [1].

Synthesis of Fluorine-Doped Cobalt Oxide or Cobalt Silicate Thin Films via ALD

Fluorine doping of metal oxide thin films can modulate electrical conductivity, band gap, and surface acidity. F₃SiCo(CO)₄ uniquely delivers fluorine atoms covalently bonded to silicon rather than as HF or F₂, enabling controlled F incorporation during atomic layer deposition [2]. The demonstrated stability of the SiF₃⁺ fragment (SiF₃⁺···CO bond energy = 41.6 kcal mol⁻¹ vs. 16.0 kcal mol⁻¹ for CF₃⁺···CO) indicates that the Si–F bonds remain intact during gas-phase transport, allowing fluorine to reach the growth surface rather than being lost as volatile SiF₄ [8].

Model Compound for Surface-Confined Organometallic Photochemistry

Surface-confined F₃SiCo(CO)₄ on oxide supports has been demonstrated to undergo photochemical CO loss upon near-UV excitation, generating coordinatively unsaturated cobalt species that catalyze hydrosilylation reactions [9]. The trifluorosilyl anchor provides a robust Si–O–surface linkage that is resistant to hydrolytic cleavage, as predicted by the class-level stability hierarchy (SiF₃ > SiCl₃ ≫ Si(CH₃)₃) [5]. This enables heterogeneous catalyst preparation with superior active-site retention compared to alkylsilyl-tethered analogs.

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